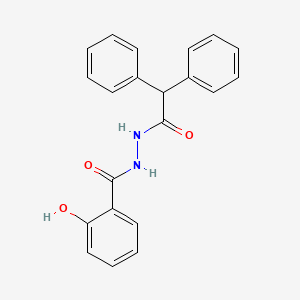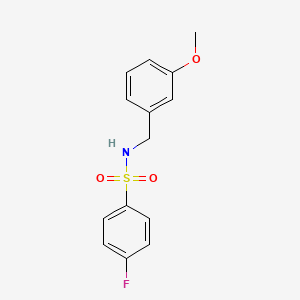
N'-(diphenylacetyl)-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(diphenylacetyl)-2-hydroxybenzohydrazide, also known as Diphenylacetyl hydrazide (DPAH), is a synthetic compound that belongs to the class of hydrazides. It has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.
作用機序
The mechanism of action of DPAH is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. For example, DPAH has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. This results in an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
DPAH has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to have antioxidant activity, which can help to protect cells from oxidative damage. DPAH has also been shown to have anti-inflammatory activity, which can help to reduce inflammation and pain. In addition, DPAH has been shown to have antimicrobial activity, which can help to fight against bacterial and fungal infections.
実験室実験の利点と制限
One of the main advantages of using DPAH in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using DPAH is its potential toxicity. It is important to use appropriate safety measures when handling DPAH to minimize the risk of exposure.
将来の方向性
There are several future directions related to DPAH that could be explored. For example, further studies could be conducted to investigate its potential applications in agriculture, such as its ability to protect crops from pests and diseases. In addition, more research could be done to understand the mechanism of action of DPAH and to identify its molecular targets. This could help to identify new therapeutic targets for various diseases. Finally, more studies could be conducted to investigate the potential side effects of DPAH and to identify ways to minimize its toxicity.
Conclusion:
In conclusion, DPAH is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of DPAH and to identify its potential applications in various fields.
合成法
DPAH can be synthesized by reacting diphenylacetic acid with hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with acetic anhydride to yield DPAH. The overall reaction can be represented as follows:
科学的研究の応用
DPAH has been extensively studied for its potential applications in medicinal chemistry and biochemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. DPAH has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
特性
IUPAC Name |
N'-(2,2-diphenylacetyl)-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-18-14-8-7-13-17(18)20(25)22-23-21(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,24H,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYHQFAUBIBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)

![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![N-[1-(1-piperidinylcarbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5812599.png)